![molecular formula C23H26N2O4S2 B2893992 3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide CAS No. 1251595-01-3](/img/structure/B2893992.png)

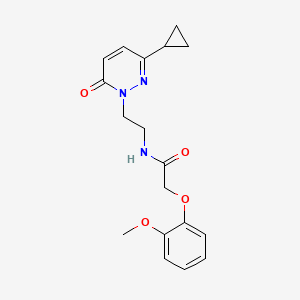

3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. These include an ethoxyphenyl group, a methylamino group, a sulfonyl group, an isopropylphenyl group, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) is a strong nucleophile and can participate in a variety of reactions. The sulfonyl group (-SO2-) is typically quite stable but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines. The compound could potentially be synthesized and tested for its efficacy as an anticancer agent, leveraging its thiophene core structure which has been associated with such biological activity .

Organic Electronics: Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors. Its derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural features could be explored for its potential use in creating advanced materials for electronic devices .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The specific compound could be investigated for its ability to prevent corrosion in metals, which is vital for extending the lifespan of metal structures and components .

Pharmacology: Anti-inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties. This compound could be synthesized and evaluated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID), which could provide an alternative to existing NSAIDs with different side effect profiles .

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics or antifungal agents. Research into the compound’s efficacy against various strains of bacteria and fungi could lead to the discovery of new treatments for infectious diseases .

Neuropharmacology: Voltage-gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers and are used as dental anesthetics. The compound’s potential in this application could be explored, particularly for its use in dental procedures or other medical applications requiring localized anesthesia .

Atherosclerosis Treatment: Anti-atherosclerotic Properties

Research has indicated that thiophene derivatives can have anti-atherosclerotic effects. The compound’s role in preventing or treating atherosclerosis, a leading cause of heart attacks and strokes, could be a significant area of study .

Direcciones Futuras

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in various industries, and assessing its safety and environmental impact .

Propiedades

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S2/c1-5-29-20-12-10-19(11-13-20)25(4)31(27,28)21-14-15-30-22(21)23(26)24-18-8-6-17(7-9-18)16(2)3/h6-16H,5H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJDMWDTHLFIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)

![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2893919.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B2893925.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)